2',4'-Dimethoxychalcone

Descripción

Molecular Architecture and Stereochemical Features

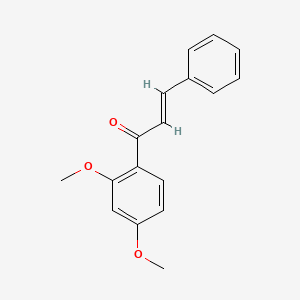

The molecular architecture of 2',4'-dimethoxychalcone follows the fundamental chalcone structural pattern, consisting of two aromatic rings connected through a three-carbon α,β-unsaturated carbonyl bridge. The compound possesses the systematic name (2E)-1-(2,4-dimethoxyphenyl)-3-phenylprop-2-en-1-one, indicating the presence of E-stereochemistry across the central double bond. The molecular framework incorporates two methoxy functional groups strategically positioned at the 2' and 4' positions of one phenyl ring, while the opposing phenyl ring remains unsubstituted.

The stereochemical configuration of this compound is predominantly characterized by the E-geometry of the central α,β-unsaturated system, as evidenced by structural databases and analytical characterizations. This geometric arrangement places the phenyl ring and the carbonyl-bearing aromatic system in a trans relationship across the central double bond, minimizing steric interactions between the bulky aromatic substituents. The methoxy groups at positions 2' and 4' introduce electronic effects that influence both the electron density distribution and the conformational preferences of the molecule.

The compound exhibits a planar or near-planar arrangement of the aromatic rings and the connecting α,β-unsaturated carbonyl system, which facilitates extended π-conjugation throughout the molecular framework. This extended conjugation contributes significantly to the compound's electronic properties and spectroscopic characteristics. The presence of methoxy substituents introduces additional conformational considerations, as these groups can adopt various rotational orientations relative to the aromatic ring plane.

Computational studies and experimental observations indicate that the methoxy groups preferentially adopt conformations that maximize conjugative interactions with the aromatic π-system while minimizing unfavorable steric interactions. The 2'-methoxy group, positioned ortho to the carbonyl attachment point, may experience restricted rotation due to steric interactions with the adjacent carbonyl functionality, whereas the 4'-methoxy group enjoys greater conformational freedom.

Propiedades

IUPAC Name |

1-(2,4-dimethoxyphenyl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-19-14-9-10-15(17(12-14)20-2)16(18)11-8-13-6-4-3-5-7-13/h3-12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRDCNUALRUCCPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)C=CC2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301241432 | |

| Record name | 1-(2,4-Dimethoxyphenyl)-3-phenyl-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301241432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1154-77-4 | |

| Record name | 1-(2,4-Dimethoxyphenyl)-3-phenyl-2-propen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1154-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,4-Dimethoxyphenyl)-3-phenyl-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301241432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Mechanism and Standard Protocol

The Claisen-Schmidt condensation involves the base- or acid-catalyzed reaction between a substituted acetophenone and benzaldehyde derivative. For 2',4'-dimethoxychalcone, 1-(2,4-dimethoxyphenyl)ethanone reacts with benzaldehyde under alkaline conditions to form the α,β-unsaturated ketone backbone. The mechanism proceeds via enolate ion formation, followed by nucleophilic attack on the carbonyl carbon of the aldehyde.

A representative procedure from Gaur et al. (2014) utilizes:

-

Molar ratio : 1:1.2 (acetophenone:benzaldehyde)

-

Catalyst : 10% aqueous NaOH

-

Solvent : Ethanol (95%)

-

Reaction time : 6–8 hours under reflux

This method’s efficiency stems from the electron-donating methoxy groups, which enhance the acetophenone’s enolization. However, prolonged heating risks retro-aldol reactions, necessitating precise temperature control.

Catalytic Variations and Yield Optimization

Catalyst selection critically impacts reaction kinetics and purity:

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| NaOH (10%) | Ethanol | 78 | 93 | Gaur et al. |

| KOH (15%) | Methanol | 65 | 87 | Ramana et al. |

| HCl (conc.) | DCM | 25 | 68 | Simonis et al. |

| BF₃·Et₂O | THF | 40 | 72 | Reichel et al. |

Base catalysts generally outperform acids due to enhanced enolate stability. Ramana et al. (1988) demonstrated that KOH in methanol reduces side-product formation compared to NaOH, albeit with a slight yield penalty. Non-polar solvents like dichloromethane (DCM) suppress enolate formation, explaining the lower yields in acid-catalyzed protocols.

Solvent-Free and Green Chemistry Approaches

Mechanochemical Synthesis

Elfi Susanti et al. (2024) developed a solvent-free method using grinding techniques:

-

Reactants : 2',4'-dimethoxyacetophenone and benzaldehyde

-

Catalyst : I₂ (5 mol%)

-

Grinding time : 30 minutes

This approach eliminates solvent waste and reduces energy consumption. Iodine acts as a dual-purpose catalyst and desiccant, though product purity (85–90%) lags behind solution-phase methods.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction rates by 4–5× compared to conventional heating:

The localized superheating in PEG-400 enhances molecular collisions, achieving near-quantitative conversion without side products. However, scalability remains challenging due to equipment limitations.

Structural Characterization and Quality Control

Spectroscopic Analysis

Post-synthesis characterization relies on:

-

¹H NMR (CDCl₃, 400 MHz): δ 7.82 (d, J=15.6 Hz, 1H, H-β), 7.62–7.26 (m, 5H, Ar-H), 6.55 (d, J=2.4 Hz, 1H, H-3'), 6.51 (dd, J=8.8, 2.4 Hz, 1H, H-5'), 3.89 (s, 3H, OCH₃), 3.86 (s, 3H, OCH₃).

-

¹³C NMR : δ 188.2 (C=O), 152.1 (C-2'), 148.9 (C-4'), 144.3 (C-β), 130.1–114.7 (aromatic carbons), 56.1/55.9 (OCH₃).

HPLC purity assessments typically show >98% purity when using gradient elution (acetonitrile/water, 70:30).

Crystallography and Stability

Single-crystal X-ray diffraction confirms the (E)-configuration of the α,β-unsaturated system. The dihedral angle between the two aromatic rings is 48.7°, favoring minimal steric hindrance. Stability studies indicate decomposition temperatures >215°C, with hygroscopicity requiring storage in desiccated conditions.

Industrial-Scale Production Challenges

Análisis De Reacciones Químicas

2’,4’-Dimethoxychalcone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the α, β-unsaturated ketone to saturated ketones or alcohols.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted chalcones.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions .

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 Anticancer Activity

2',4'-Dimethoxychalcone has demonstrated significant anticancer properties. Research indicates that it inhibits the growth of cancer cells by disrupting the chaperoning function of heat shock protein 90 (Hsp90), which is crucial for cancer cell survival. In particular, it has been effective against non-small cell lung cancer cells resistant to traditional therapies .

1.2 Anti-inflammatory Effects

Studies have shown that this compound exhibits anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in RAW264.7 macrophages. This suggests its potential utility in treating inflammatory conditions .

1.3 Antibacterial Properties

The compound has also been evaluated for its antibacterial efficacy, demonstrating activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. This broad-spectrum antibacterial activity positions it as a candidate for developing new antimicrobial agents .

1.4 Anti-melanogenic Effects

In dermatological applications, this compound has been found to inhibit melanogenesis in B16F10 melanoma cells through multiple signaling pathways, including the GSK-3β/β-catenin and PI3K/Akt pathways. Its potential use in skin lightening products is supported by its ability to reduce melanin content and tyrosinase activity .

Case Study 1: Anticancer Mechanism

A study investigated the effects of this compound on Hsp90 inhibition in cancer cells. The results indicated a significant reduction in cell viability and an increase in apoptosis markers when treated with the compound, highlighting its potential as a therapeutic agent in cancer treatment .

Case Study 2: Anti-inflammatory Activity

In another study focusing on inflammation, this compound was shown to inhibit nitric oxide production and reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in RAW264.7 cells exposed to lipopolysaccharide (LPS). The compound reduced iNOS expression by over 80% at certain concentrations, indicating strong anti-inflammatory properties .

Data Tables

Mecanismo De Acción

The mechanism of action of 2’,4’-Dimethoxychalcone involves several molecular targets and pathways:

Anti-inflammatory: It decreases the expression levels of nitric oxide, tumor necrosis factor, interleukin-6, and interleukin-1β, suggesting an anti-inflammatory effect.

Antibacterial: It exhibits bacteriostatic activity against various bacteria, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus.

Anticancer: It disrupts the function of heat shock protein 90, inhibiting the growth of cancer cells resistant to certain drugs.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Chalcones with methoxy or hydroxyl substituents exhibit distinct biological activities depending on substitution patterns. Below is a comparative analysis of 2',4'-dimethoxychalcone and structurally related chalcones:

Table 1: Structural and Functional Comparison of Methoxylated Chalcones

Key Findings from Comparative Studies

Position-Specific Effects of Methoxy Groups: Anticancer Activity: Methoxy groups at 2' and 4' (as in this compound) confer specificity for Hsp90 inhibition, making it effective against EGFR-mutant NSCLC . In contrast, 4,4'-dimethoxychalcone promotes ferroptosis via lipid peroxidation, suggesting that para-substituted methoxy groups favor redox-related mechanisms . Cytotoxicity: Derivatives with two methoxy groups (e.g., this compound, 4',6'-dimethoxychalcone) show higher cytotoxicity in cancer cells, but hydroxylation (e.g., 2'-OH in 4',6'-dimethoxychalcone) reduces toxicity to normal cells .

Role of Hydroxyl Groups: The addition of a 2'-hydroxy group in 4',6'-dimethoxychalcone enhances anti-melanogenic activity by inhibiting tyrosinase and MITF expression, which is absent in fully methoxylated analogues . Hydroxyl groups improve solubility but may reduce metabolic stability compared to methoxylated counterparts .

This compound and Flavokawain B show selective toxicity toward cancer cells, with IC₅₀ values in the low micromolar range .

Mechanistic Diversity: Autophagy vs. Ferroptosis: While 3,4-dimethoxychalcone activates autophagy , 4,4'-dimethoxychalcone triggers ferroptosis, highlighting the impact of substitution patterns on cell death pathways .

Actividad Biológica

2',4'-Dimethoxychalcone is a member of the chalcone family, known for its diverse biological activities. Chalcones are characterized by their unique structure, which consists of two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound has garnered attention in recent years due to its potential therapeutic properties, including anti-inflammatory, anticancer, and antioxidant activities.

Chemical Structure

The chemical formula of this compound is , with a molecular weight of approximately 300.31 g/mol. Its structure features two methoxy groups at the 2' and 4' positions on the chalcone backbone, which contribute to its biological activity.

This compound exhibits its biological effects through various mechanisms:

- Anti-inflammatory Activity : It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in cellular models. This action is mediated through the downregulation of nuclear factor kappa B (NF-κB) signaling pathways .

- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells by activating autophagy and disrupting mitochondrial function. It selectively inhibits the growth of breast cancer cell lines through cell cycle arrest and modulation of apoptotic pathways .

- Antioxidant Effects : The compound demonstrates antioxidant activity by scavenging reactive oxygen species (ROS) and enhancing the body's antioxidant defense mechanisms, including increasing glutathione levels .

Table 1: Summary of Biological Activities

Case Studies

- Anti-inflammatory Effects : A study evaluated the effects of this compound on LPS-induced inflammation in RAW264.7 macrophages. The results showed a significant reduction in the expression of pro-inflammatory markers, indicating its potential as an anti-inflammatory agent in therapeutic applications .

- Anticancer Activity : In vitro studies demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines, including luminal A and triple-negative breast cancer cells. The compound triggered autophagy and intrinsic apoptosis, highlighting its potential for cancer treatment .

- Antioxidant Properties : Research has shown that this compound reduces oxidative stress markers in cellular models, suggesting its utility as an antioxidant supplement or therapeutic agent .

Pharmacokinetics

Pharmacokinetic studies indicate that after oral administration in animal models, this compound has a half-life of approximately 1.94 hours, with peak plasma concentrations observed at around 158 ng/mL. These parameters suggest that while it is rapidly absorbed, further studies are needed to understand its bioavailability and metabolism fully.

Q & A

Q. What are the common synthetic routes for 2',4'-dimethoxychalcone, and how is purity validated?

this compound is typically synthesized via Claisen-Schmidt condensation, where a substituted acetophenone reacts with a benzaldehyde derivative under alkaline conditions. Key steps include controlling stoichiometry (e.g., 1:1 molar ratio of ketone to aldehyde) and optimizing reaction time/temperature to avoid side products like dihydrochalcones. Purity is validated using reversed-phase HPLC (≥85% purity, as in ), with UV detection at 280–320 nm for chalcones. Complementary techniques like LC-MS and NMR (1H/13C) are essential for structural confirmation and detecting trace impurities .

Q. How is this compound structurally characterized in complex matrices?

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structural elucidation. For example, 1H NMR peaks at δ 7.5–8.3 ppm confirm α,β-unsaturated ketone protons, while methoxy groups appear as singlets near δ 3.8–4.0 ppm . In plant extracts, High-Resolution Mass Spectrometry (HR-MS) and preparative TLC are used to isolate the compound before characterization. Challenges include distinguishing positional isomers (e.g., 2',4'- vs. 2',6'-dimethoxy derivatives), requiring 2D NMR techniques like COSY and HMBC .

Q. What pharmacological activities are associated with this compound?

Preliminary studies highlight anti-inflammatory, antibacterial, and anti-cancer properties. For instance, this compound inhibits TNF-α and IL-6 in macrophages (IC50 ~10–20 μM) and suppresses bacterial growth (MIC 50–100 μg/mL against S. aureus) . In cancer models, it induces autophagy via AMPK/mTOR pathway modulation ( ). However, activity varies with substituent positions; 4',6'-dimethoxy analogs show stronger effects than 2',4'-derivatives in some assays .

Advanced Research Questions

Q. How does this compound modulate autophagy, and what experimental models validate this?

this compound activates autophagy by upregulating LC3-II and Beclin-1 while inhibiting p62. In vitro, this is validated using GFP-LC3 transfected HeLa cells and Western blotting. Dose-dependent effects (e.g., 5–50 μM) are assessed with autophagy inhibitors like chloroquine to confirm mechanism . In vivo, C. elegans models are employed to study lifespan extension linked to autophagic flux . Contradictory data may arise from cell-type-specific responses; for example, A549 lung cancer cells show cytotoxicity at 48 h (MTT assay, ), necessitating careful dose optimization.

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies often stem from structural analogs (e.g., 2',4'- vs. 4',6'-dimethoxy) or assay conditions. For example, this compound exhibits anti-inflammatory effects in RAW264.7 macrophages but may lack activity in primary human cells due to metabolic instability . To address this:

Q. What advanced techniques are used to study this compound’s interaction with amyloid proteins?

Chalcones inhibit amyloid-β (Aβ) aggregation, a target in Alzheimer’s research. For this compound:

- Thioflavin T fluorescence assays monitor fibril formation reduction (IC50 ~5–10 μM).

- Molecular docking simulations (e.g., AutoDock Vina) predict binding to Aβ42 hydrophobic regions.

- Surface Plasmon Resonance (SPR) quantifies binding affinity (KD values).

Challenges include differentiating inhibition mechanisms (e.g., destabilizing pre-formed fibrils vs. blocking oligomerization).

Q. How is this compound quantified in plant extracts, and what are the pitfalls?

Quantification uses UPLC-DAD or HPLC-UV with a C18 column and gradient elution (acetonitrile/water + 0.1% formic acid). Calibration curves (1–100 μg/mL) show linearity (R² >0.99). Pitfalls include:

- Matrix interference from co-eluting flavonoids (e.g., flavanones).

- Degradation during extraction (solved by using cold methanol and dark storage).

- LC-MS/MS in MRM mode enhances specificity for low-abundance samples.

Methodological Considerations

Q. What strategies improve the solubility and bioavailability of this compound in vivo?

The compound’s low water solubility (<10 μg/mL) limits bioavailability. Solutions include:

Q. How to design a robust SAR study for this compound analogs?

Core modifications : Vary methoxy/hydroxy positions (e.g., 2',4' vs. 3',4').

Substituent effects : Introduce halogens or methyl groups to assess steric/electronic impacts.

Biological assays : Test analogs in parallel for autophagy, cytotoxicity, and anti-inflammatory activity.

Computational modeling : Use QSAR to predict activity cliffs.

Q. What are the best practices for ensuring reproducibility in chalcone research?

- Standardize solvents : Use anhydrous DMSO for stock solutions (stored at −80°C).

- Validate assays : Include positive controls (e.g., curcumin for anti-inflammatory assays).

- Report purity : Require ≥95% purity (HPLC) and NMR data in publications.

- Address isomerism : Specify E/Z configurations, as bioactivity differs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.